Regioisomeric Purity: Differentiation from 3-Amino-1H-pyrazole Isomer
The target compound bears the 4-amino-1H-pyrazole pharmacophore, which orients the hydrogen-bond-donating amino group para to the acetamide attachment point. The closest regioisomer, 2-(3-amino-1H-pyrazol-1-yl)-N-(3-methylbutan-2-yl)acetamide (CAS 1249217-47-7) , places the amino group meta to the acetamide. This positional difference alters the spatial arrangement of key binding interactions. Vendor-certified purity for the target compound is specified at 98% (HPLC), with batch-specific NMR, HPLC, and GC analytical data provided to confirm 4-amino regioisomer identity .
| Evidence Dimension | Amino group position on pyrazole ring (regiochemistry) |
|---|---|
| Target Compound Data | 4-amino-1H-pyrazole (para-substitution relative to N1-acetamide) |
| Comparator Or Baseline | 2-(3-amino-1H-pyrazol-1-yl)-N-(3-methylbutan-2-yl)acetamide (meta-substitution) |
| Quantified Difference | Qualitative regiochemical difference; purity specification 98% (target compound) |
| Conditions | Vendor analytical batch release data (NMR, HPLC, GC) |
Why This Matters
Regioisomeric identity is essential for SAR reproducibility; the 4-amino configuration cannot be assumed when ordering pyrazole-acetamide intermediates.
